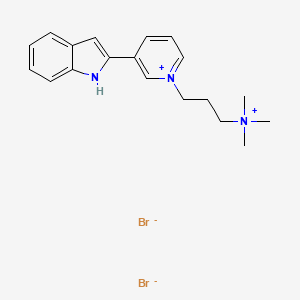
3-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features both indole and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quaternization of Pyridine: The pyridine ring is quaternized by reacting it with an alkyl halide, such as 3-bromopropyltrimethylammonium bromide, under basic conditions to form the pyridinium salt.
Coupling Reaction: The final step involves coupling the indole moiety with the quaternized pyridinium salt under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The pyridinium ring can be reduced to a pyridine ring using reducing agents like sodium borohydride.
Substitution: Both the indole and pyridinium rings can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted indole or pyridinium derivatives.
Scientific Research Applications
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Potential use in the development of advanced materials, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide depends on its specific application:
Biological Interactions: It may interact with proteins or nucleic acids, affecting their function.
Therapeutic Effects: It may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Material Properties: Its unique structure may impart specific electronic or optical properties to materials.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-2-yl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide: Similar structure but with a dimethylamino group instead of a trimethylammonio group.
3-(1H-Indol-2-yl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide: Similar structure but with an ethylammonio group instead of a trimethylammonio group.
Uniqueness
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of indole and pyridinium moieties, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
21199-46-2 |
|---|---|
Molecular Formula |
C19H25Br2N3 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
3-[3-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H25N3.2BrH/c1-22(2,3)13-7-12-21-11-6-9-17(15-21)19-14-16-8-4-5-10-18(16)20-19;;/h4-6,8-11,14-15,20H,7,12-13H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
KIKJXWYDHGRXIN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=CC(=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


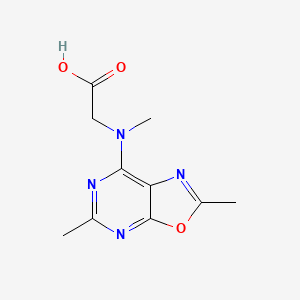
![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
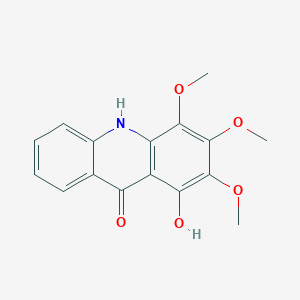
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
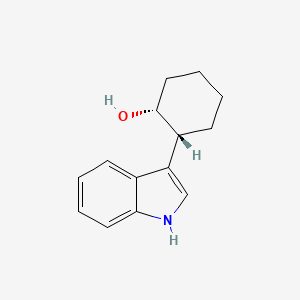
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
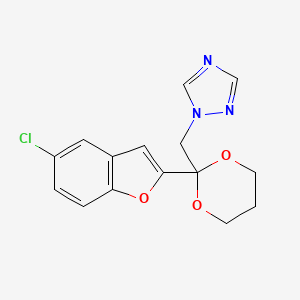
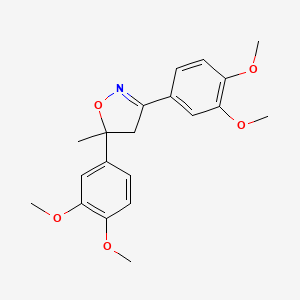
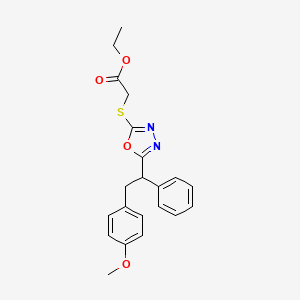
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)


